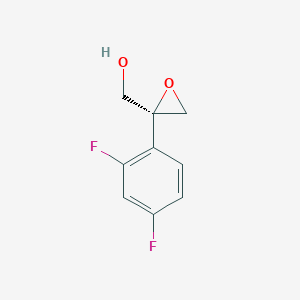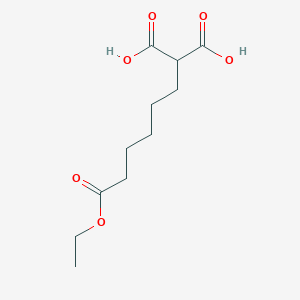
2-(6-ethoxy-6-oxohexyl)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-ethoxy-6-oxohexyl)propanedioic acid is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its unique structure, which includes a carboxylic acid group and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethoxy-6-oxohexyl)propanedioic acid typically involves the esterification of 2-Carboxy-octanedioic Acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-ethoxy-6-oxohexyl)propanedioic acid undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: 2-Carboxy-octanedioic Acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
2-(6-ethoxy-6-oxohexyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 2-(6-ethoxy-6-oxohexyl)propanedioic acid involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of carboxylic acids or their derivatives . In biological systems, it may be involved in enzymatic reactions where it serves as a substrate for esterases, leading to the formation of its corresponding acid and alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Butanoate: Found in pineapple oil, used in fragrances and flavors.
Isopentyl Acetate: Found in banana oil, used in fragrances and flavors.
Ethyl Acetate: Commonly used solvent in laboratories.
Uniqueness
2-(6-ethoxy-6-oxohexyl)propanedioic acid is unique due to its specific structure, which combines a carboxylic acid group with an ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C11H18O6 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-(6-ethoxy-6-oxohexyl)propanedioic acid |
InChI |
InChI=1S/C11H18O6/c1-2-17-9(12)7-5-3-4-6-8(10(13)14)11(15)16/h8H,2-7H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
KBTOZUHMPOHMLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


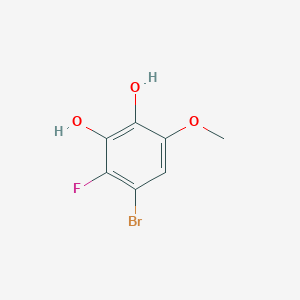

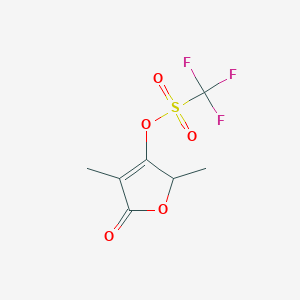
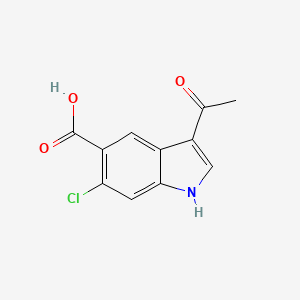
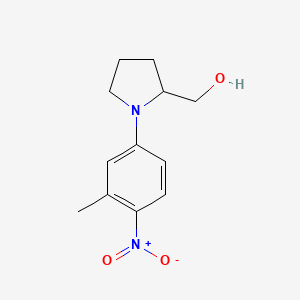
![ethyl 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-yl-amino]propionate](/img/structure/B8438127.png)
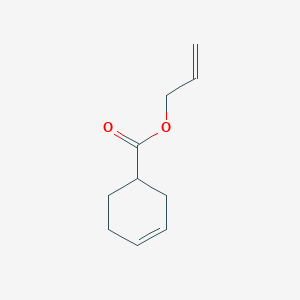
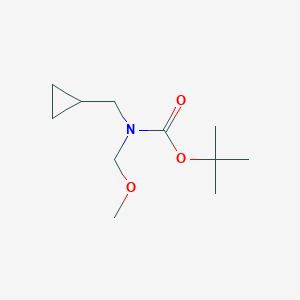

![3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8438147.png)
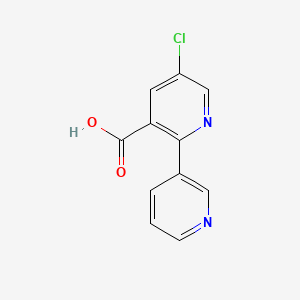
![3-[2-(4-bromophenyl)ethyl]pyridin-2-amine](/img/structure/B8438151.png)
